
1-Bromopyrene
Overview
Description
1-Bromopyrene is a derivative of pyrene, a well-known aromatic hydrocarbon. This compound is characterized by the substitution of a bromine atom at the first position of the pyrene molecule.
Preparation Methods
1-Bromopyrene can be synthesized through several methods. One common approach involves the bromination of pyrene in an organic solvent such as dichloromethane. The reaction typically uses dibromohydantoin as the brominating agent. The mixture is then filtered, and the resulting solid is recrystallized to obtain pure this compound .
Another method involves the bromination of pyrene in carbon tetrachloride using a bromine solution. The reaction is carried out for two hours with continuous stirring until the solution changes color from red to yellow, indicating the completion of the reaction .
Chemical Reactions Analysis
1-Bromopyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium and Grignard reagents.
Oxidation Reactions: this compound can be oxidized to form pyrene-1-carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction Reactions: The bromine atom can be reduced to form pyrene using reducing agents like zinc in acetic acid.
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Scientific Research Applications
Table 1: Synthesis Methods for 1-Bromopyrene
Method | Reagents | Yield (%) | Reference |
---|---|---|---|
Bromination with Br₂ | CCl₄ | 71% | |
Bromination with NBS | Acetone | 94-99% | |
Direct bromination | Nitrobenzene | 90-99% |
Phototoxicity Studies
This compound is utilized in comparative studies to investigate the effects of substituents on the phototoxicity of pyrene derivatives. This research is crucial for understanding the environmental impact of PAHs and their derivatives .
Fluorescence Probes
The compound serves as a standard for comparing spectral properties with pyrene-based fluorescence probes. Its ability to form stable complexes makes it suitable for studying interactions in biological systems .
Material Science
In materials science, this compound is employed to synthesize various functional materials, including:
- Ruthenium nanoparticles functionalized with pyrene moieties.
- Silsesquioxane-based hybrids.
- Oligo(this compound) films used in organic electronics and photonic applications .
Environmental Studies
The environmental significance of this compound stems from its role as an intermediate in the synthesis of other brominated compounds that are studied for their toxicological effects. Its derivatives are often analyzed for their persistence and bioaccumulation potential in ecological studies .
Case Study 1: Spectroscopic Analysis
A study demonstrated the use of multiple spectroscopic techniques to analyze this compound and its derivatives. The findings highlighted its strong fluorescence properties, making it an excellent candidate for environmental monitoring of PAHs .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis conditions for various bromopyrenes revealed that controlling reaction temperature and time significantly affects yield and purity. For instance, reactions conducted at 120 °C yielded up to 99% efficiency under specific conditions .
Mechanism of Action
The mechanism of action of 1-Bromopyrene involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the pyrene core. This functionalization is crucial for the development of new materials and chemical probes .
Comparison with Similar Compounds
1-Bromopyrene can be compared with other bromopyrene derivatives such as 2-Bromopyrene, 2,7-Dibromopyrene, and 1,6-Dibromopyrene. These compounds differ in the position and number of bromine atoms on the pyrene core, which affects their chemical reactivity and applications. For instance, 2-Bromopyrene is often used in similar applications but may exhibit different reactivity due to the position of the bromine atom .
Similar Compounds
- 2-Bromopyrene
- 2,7-Dibromopyrene
- 1,6-Dibromopyrene
- 1,8-Dibromopyrene
- 1,3-Dibromopyrene
- 1,7-Dibromopyrene
- 1,3,6-Tribromopyrene
- 1,3,6,8-Tetrabromopyrene
This compound stands out due to its specific substitution pattern, making it a valuable compound for various scientific and industrial applications.
Biological Activity
1-Bromopyrene, a brominated derivative of pyrene, is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity and potential implications in environmental and health sciences. This article explores the synthesis, biological effects, metabolic pathways, and toxicological aspects of this compound, supported by relevant data and case studies.
Synthesis of this compound
This compound can be synthesized through various methods, primarily involving the bromination of pyrene. The original synthesis reported by Lock in 1937 involved brominating pyrene in carbon tetrachloride using a bromine solution. The reaction yielded this compound as yellow crystals with a 71% yield . More recent methodologies have employed different solvents and reagents, such as N-bromosuccinimide (NBS), yielding comparable results under optimized conditions .
Synthesis Procedure:
- Reagents: Pyrene, bromine (or NBS), carbon tetrachloride (CCl4), methanol (MeOH), diethyl ether (Et2O).
- Typical Yield: Approximately 71% under standard conditions.
Biological Activity and Metabolism
This compound exhibits significant biological activity, particularly in its interactions with biological systems. Studies have shown that it undergoes metabolic transformations in the liver, primarily through cytochrome P450 enzymes. These transformations lead to the formation of various metabolites, including hydroxylated products which can exhibit different biological effects.
Metabolic Pathways
- Phase I Metabolism: Involves oxidation reactions mediated by cytochrome P450 enzymes, leading to the formation of phenols and dihydrodiols.
- Phase II Metabolism: Conjugation reactions that may result in detoxification or bioactivation of the compound.
Table 1: Metabolites of this compound
Metabolite | Description | Biological Activity |
---|---|---|
1-Hydroxybromopyrene | Hydroxylated form | Potentially genotoxic |
4,5-Dihydrodiol | Dihydroxylated product | Involved in DNA adduct formation |
9,10-Dihydrodiol | Another dihydroxylated product | May exhibit mutagenic properties |
Toxicological Effects
The toxicological profile of this compound has been assessed in various studies. It is known to exhibit genotoxicity and mutagenicity, primarily attributed to its ability to form DNA adducts. These adducts can lead to mutations and potentially initiate carcinogenesis.
Case Studies
- Genotoxicity Assessment: A study conducted on rat liver microsomes demonstrated that this compound is metabolized to form reactive intermediates capable of binding to DNA, suggesting a potential risk for carcinogenicity .
- Environmental Impact: Research indicates that exposure to airborne PAHs, including this compound, correlates with increased incidences of respiratory diseases and cancer in populations living near industrial sites .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-bromopyrene, and how are yields optimized?
- Methodological Answer : this compound is synthesized via radical bromination of pyrene using N-bromosuccinimide (NBS) in non-polar solvents under controlled conditions. Yields exceeding 90% are achieved by optimizing reaction time (e.g., overnight at room temperature) and stoichiometric ratios . Purification involves column chromatography with silica gel and characterization via H-NMR and FTIR to confirm bromine substitution at the 1-position .
Q. What characterization techniques are essential for confirming this compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (H-NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are critical for verifying bromine substitution. Voltammetric analysis (cyclic voltammetry) further identifies electrochemical behavior, such as oxidation peaks at ~1.4 V vs. Ag/AgCl, reflecting bromine’s electron-withdrawing effects .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to minimize exposure. Engineering controls (e.g., local exhaust ventilation) and adherence to NIOSH guidelines (e.g., airborne concentration limits) are mandatory. Toxicity assessments recommend monitoring neurotoxic and reproductive health risks .
Q. How should researchers formulate exploratory research questions on this compound’s applications?
- Methodological Answer : Align questions with gaps in literature, such as "How does bromine substitution alter pyrene’s photophysical properties?" Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. Prioritize questions that address mechanistic insights or comparative studies with other halogenated pyrenes .
Q. What databases are recommended for conducting a literature review on this compound?
- Methodological Answer : Utilize PubMed, Chemical Abstracts Service, and NIOSHTIC-2 for peer-reviewed studies. Filter results using keywords like "this compound synthesis," "toxicokinetics," and "electrochemical properties." Cross-reference citations from authoritative reviews (e.g., EPA risk evaluations) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing dibromopyrene derivatives from this compound?
- Methodological Answer : For 1,6- and 1,8-dibromopyrene, use bromine in dichloromethane (yield ~35%) instead of KBr/NaClO mixtures (43% yield with impurities). Monitor reaction progress via thin-layer chromatography (TLC) and adjust bromine stoichiometry to suppress side reactions like debromination .
Q. How should contradictions in reported photophysical data for this compound be resolved?
- Methodological Answer : Conduct systematic reviews using EPA’s data quality criteria (peer-reviewed studies, standardized protocols). Replicate experiments under identical conditions (e.g., solvent polarity, excitation wavelengths) and perform meta-analyses to resolve discrepancies in fluorescence quantum yields or Stokes shifts .
Q. What advanced voltammetric techniques elucidate this compound’s electrochemical behavior?
- Methodological Answer : Differential pulse voltammetry (DPV) provides higher resolution for oxidation peaks compared to cyclic voltammetry. Compare peak potentials (e.g., 1.4 V for this compound vs. 1.25 V for pyrene) to quantify bromine’s electron-withdrawing effects. Use computational methods (DFT) to correlate experimental data with HOMO-LUMO gaps .
Q. How can researchers design toxicokinetic studies to assess occupational exposure to this compound?
- Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling paired with biomonitoring (e.g., urinary metabolites). Adhere to NIOSH criteria: use standardized exposure protocols, quantify airborne concentrations via gas chromatography, and evaluate dose-response relationships in controlled in vitro models .
Q. What strategies ensure compliance with evolving regulatory frameworks for this compound?
- Methodological Answer : Align experimental designs with EPA’s systematic review guidelines, including data transparency and risk-of-bias assessments. Submit findings to open-access repositories and participate in public comment periods during EPA risk evaluation updates .
Q. Methodological Guidance for Academic Writing
Q. How to structure a research paper on this compound’s synthesis and applications?
- Methodological Answer : Follow Beilstein Journal guidelines: describe synthesis protocols in the main text (≤5 compounds) and include extensive characterization data (NMR, HPLC) in supplementary files. Use in-text citations for prior studies (e.g., Sebasti’s voltammetry data ), and avoid duplicating figures in the discussion .
Q. What criteria validate the inclusion of studies in a systematic review on this compound?
- Methodological Answer : Apply EPA’s data quality evaluation: exclude non-peer-reviewed sources, prioritize studies with detailed exposure parameters, and assess statistical rigor (e.g., confidence intervals, p-values). Use tools like ROBIS to evaluate bias in epidemiological studies .
Properties
IUPAC Name |
1-bromopyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGLETVERPVXOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169077 | |
Record name | 1-Bromopyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystals; [Alfa Aesar MSDS] | |
Record name | 1-Bromopyrene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19334 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1714-29-0 | |
Record name | 1-Bromopyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001714290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromopyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromopyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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